Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is a chemical compound extensively used in scientific research due to its diverse applications. Its unique structure allows for investigations in drug discovery, organic synthesis, and medicinal chemistry, making it an invaluable tool for scientists pushing the boundaries of innovation.
Preparation Methods
The synthesis of Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate typically involves a multi-step process. The initial step often includes the formation of the piperidine ring, followed by the introduction of the pent-4-enamidomethyl group. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pent-4-enamidomethyl group can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is widely used in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(but-3-enamidomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a shorter alkene chain.
Ethyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate: This compound differs by having an ethyl ester instead of a methyl ester.
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxamide: This compound has an amide group instead of an ester group. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(pent-4-enoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-4-5-12(16)14-10-11-6-8-15(9-7-11)13(17)18-2/h3,11H,1,4-10H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAUSTXVYVKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.